Bromure de N-benzyl-N,N-dipropylpropan-1-aminium

Vue d'ensemble

Description

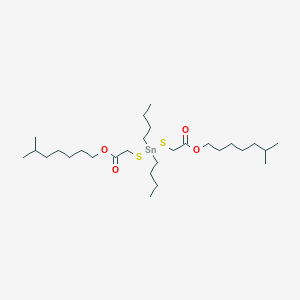

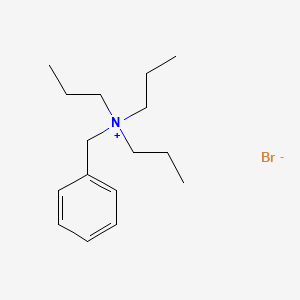

“N-Benzyl-N,N-dipropylpropan-1-aminium bromide” is a quaternary ammonium compound. It is also known as benzethonium bromide. This compound is related to N-Benzyl-N,N-dimethyldodecan-1-aminium (benzododecinium) bromide, which is used as a preservative and antiseptic in pharmaceutical products .

Synthesis Analysis

While specific synthesis methods for “N-Benzyl-N,N-dipropylpropan-1-aminium bromide” were not found, related compounds such as N-Benzyl-N,N-dipropylpropan-1-aminium chloride have been synthesized . The synthesis process typically involves the use of sulfur trioxide trimethylamine complex and triethylamine in an ethanol-water solution .

Molecular Structure Analysis

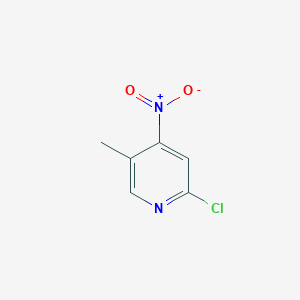

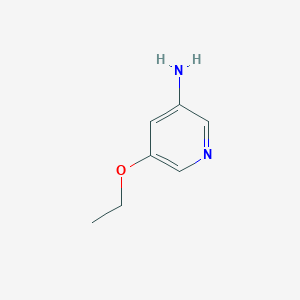

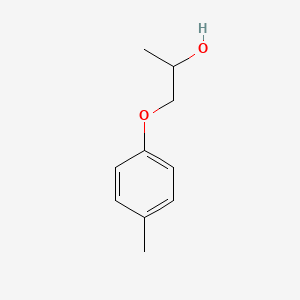

The molecular formula of “N-Benzyl-N,N-dipropylpropan-1-aminium bromide” is C16H28BrN . Its molecular weight is 314.3 g/mol . The structure includes a benzyl group attached to a nitrogen atom, which is also connected to three propyl groups .

Physical And Chemical Properties Analysis

“N-Benzyl-N,N-dipropylpropan-1-aminium bromide” has a molecular weight of 314.3 g/mol . It is highly soluble in water . Other physical and chemical properties such as boiling point, density, and molar refractivity were not found in the search results.

Applications De Recherche Scientifique

Systèmes Micellaires dans la Livraison de Médicaments

Bromure de N-benzyl-N,N-dipropylpropan-1-aminium: est utilisé dans la formation de systèmes micellaires, qui sont des assemblages colloïdaux capables d'encapsuler des substances peu solubles dans l'eau. Ces micelles sont particulièrement utiles dans l'industrie pharmaceutique pour les applications de délivrance de médicaments. Le composé agit comme un surfactant cationique, ce qui contribue à la formation de micelles qui peuvent servir de nanovecteurs, améliorant la solubilité et la biodisponibilité des agents thérapeutiques .

Antiseptique et Conservateur dans les Produits Pharmaceutiques

En raison de sa structure d'ammonium quaternaire, ce composé présente des propriétés antimicrobiennes, ce qui en fait un conservateur et un antiseptique efficace. Il est très soluble dans l'eau, ce qui permet de l'incorporer facilement dans diverses formulations pharmaceutiques pour prévenir la contamination et prolonger la durée de conservation .

Études Thermodynamiques en Chimie des Solutions

Les propriétés thermodynamiques du This compound dans les mélanges binaires, comme avec le propane-1,2-diol, présentent un intérêt majeur. Les études se concentrent sur la compréhension de la concentration micellaire critique, de la spontanéité de la micellisation (indiquée par des valeurs ΔG° négatives) et des effets de différents solvants sur la stabilité et la structure des micelles. Ces études sont cruciales pour la conception de meilleurs produits industriels et pharmaceutiques .

Amélioration de la Conductivité Électrique

En électrochimie, la nature ionique du This compound est exploitée pour améliorer la conductivité électrique des solutions. Ceci est particulièrement utile dans le développement d'électrolytes pour les batteries et autres dispositifs de stockage d'énergie .

Propriétés Surfactantes dans l'Industrie Cosmétique

En tant que surfactant, ce composé peut réduire la tension superficielle, ce qui est bénéfique dans les formulations cosmétiques. Il contribue à la stabilisation des émulsions et améliore la texture et l'étalement des crèmes et des lotions .

Applications dans l'Industrie Alimentaire

Bien que non utilisé directement dans les aliments, l'étude de ses interactions avec des substances telles que le propane-1,2-diol, qui est un additif alimentaire courant, est importante. Comprendre ces interactions contribue au développement de technologies d'emballage et de conservation des aliments qui garantissent la sécurité et la longévité des produits alimentaires .

Recherche en Nanotechnologie

La capacité du This compound à former des micelles et à agir comme un vecteur pour les molécules hydrophobes en fait un candidat potentiel pour la création de dispositifs et de systèmes à l'échelle nanométrique. Son rôle en nanotechnologie pourrait être crucial dans la délivrance ciblée de médicaments ou la création de nanosenseurs .

Applications en Chimie Analytique

En chimie analytique, les propriétés du composé peuvent être exploitées dans le développement de nouvelles méthodes de détection et de quantification de substances. Sa nature ionique et son interaction avec d'autres molécules pourraient conduire à des avancées dans les techniques de chromatographie et de spectrométrie .

Propriétés

IUPAC Name |

benzyl(tripropyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKGDDLQQVQSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516624 | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5350-75-4 | |

| Record name | NSC62 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.